Phenol, 2-propyl-4-[(trifluoromethyl)thio]-
Description
"Phenol, 2-propyl-4-[(trifluoromethyl)thio]-" is a substituted phenol derivative characterized by a propyl group at the ortho (2-) position and a trifluoromethylthio (-SCF₃) group at the para (4-) position. The trifluoromethylthio moiety is a highly electronegative and lipophilic substituent, which significantly alters the compound’s electronic and steric properties compared to unmodified phenol.
The compound’s synthesis likely involves electrophilic aromatic substitution or transition metal-catalyzed thiolation, as seen in related trifluoromethylthio-substituted aromatics . Handling precautions are critical, as the trifluoromethylthio group may pose specific hazards, including volatility or reactivity under certain conditions .
Properties
CAS No. |
653578-26-8 |
|---|---|
Molecular Formula |
C10H11F3OS |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-propyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H11F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6,14H,2-3H2,1H3 |
InChI Key |
HVGYLQHQLANBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)SC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylthiolating agents under specific reaction conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce alkylated or acylated phenol derivatives.
Scientific Research Applications
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Phenol, 2-propyl-4-[(trifluoromethyl)thio]- with structurally or functionally related phenolic derivatives, highlighting substituent effects, physicochemical properties, and applications.
Notes:
- *Direct CAS for the target compound is unavailable in the evidence.
Key Comparisons:
Electronic Effects: The -SCF₃ group is more electron-withdrawing than -OCF₃, increasing the phenol’s acidity (lower pKa) compared to 4-(trifluoromethoxy)phenol .
Synthetic Challenges: Trifluoromethylthio-substituted phenols often require specialized methods (e.g., Sandmeyer reactions or fluorinated thiol reagents) due to the -SCF₃ group’s instability under harsh conditions . Separation of regioisomers (e.g., 4- vs. 6-SCF₃ substitution) is challenging due to similar physical properties, as observed in NMR studies .
Applications: Agrochemicals: The lipophilic -SCF₃ group enhances membrane permeability, making such compounds effective in pest control . Pharmaceuticals: 4-(Trifluoromethoxy)phenol derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs), whereas brominated analogs serve as coupling partners in drug synthesis .
Research Findings and Analytical Insights
- Spectroscopic Characterization: 19F NMR is critical for identifying trifluoromethylthio derivatives. For example, 2-Methyl-4-[(trifluoromethyl)thio]phenol exhibits a 19F signal at δ -44.40 ppm . 13C NMR analysis is complicated by C-F coupling, which broadens signals and reduces sensitivity .
Stability and Hazards :
- Environmental Impact: Perfluorinated analogs (e.g., perfluoroalkylthio phenols) are persistent environmental pollutants, highlighting the need for greener synthetic routes .
Biological Activity
Phenol, 2-propyl-4-[(trifluoromethyl)thio]- is a compound that has garnered attention for its biological activity, particularly in relation to its interactions with cellular pathways and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of Phenol, 2-propyl-4-[(trifluoromethyl)thio]- features a propyl substituent on the phenolic ring along with a trifluoromethylthio group. This unique combination enhances its biological activity compared to simpler phenolic compounds. The molecular formula is , and it exhibits distinct reactivity due to the presence of the trifluoromethyl group, which can influence its interaction with biological systems.
Antimicrobial Properties
Research indicates that Phenol, 2-propyl-4-[(trifluoromethyl)thio]- may exhibit antimicrobial properties. Preliminary studies suggest that it interacts with microbial resistance pathways, potentially providing a basis for its use in combating infections. The compound has shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Interaction studies indicate that it may modulate cellular pathways associated with inflammation. This could have implications for treating inflammatory diseases, although further research is required to elucidate the specific mechanisms involved.
Case Studies
A notable case study involved the synthesis of several derivatives related to Phenol, 2-propyl-4-[(trifluoromethyl)thio]-. These derivatives were evaluated for their biological activities, including their ability to inhibit T-cell proliferation in vitro. One derivative demonstrated an IC50 value of 0.004 μM against p56 lck, indicating significant potency . This suggests that modifications to the core structure can enhance biological activity and selectivity.
Comparative Analysis with Related Compounds
To better understand the unique properties of Phenol, 2-propyl-4-[(trifluoromethyl)thio]-, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenol | C6H5OH | Basic structure without substituents |
| 4-(Trifluoromethyl)phenol | C7H5F3O | Lacks sulfur functionality |
| 2-Propanol | C3H8O | Alcohol without aromatic characteristics |
| 4-(Trifluoromethylthio)phenol | C7H5F3OS | Similar thio group but different positioning |
| Phenol, 2-propyl-4-[(trifluoromethyl)thio]- | C7H8F3OS | Unique combination enhancing biological activity |
Research Findings
Recent studies have highlighted the importance of the trifluoromethylthio group in enhancing the biological activity of phenolic compounds. The presence of this group has been linked to increased reactivity with cellular targets and improved efficacy against microbial pathogens .
Furthermore, ongoing research aims to explore the compound's potential as a scaffold for drug development in various therapeutic areas, including oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
